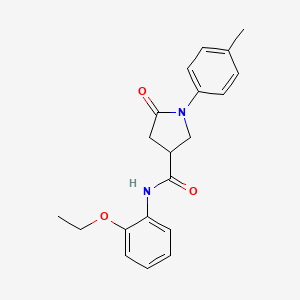

N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-25-18-7-5-4-6-17(18)21-20(24)15-12-19(23)22(13-15)16-10-8-14(2)9-11-16/h4-11,15H,3,12-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLUJLBGJOPKCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxyaniline with 4-methylbenzoyl chloride to form an intermediate amide. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group and methoxy substituent undergo oxidation under controlled conditions:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, hydrogen peroxide (H₂O₂) with catalysts.

-

Products :

-

Sulfonamide oxidation yields sulfonic acid derivatives.

-

Methoxy groups may convert to quinone structures under strong oxidizers.

-

| Reaction Component | Reagents | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Sulfonamide group | KMnO₄ | H₂SO₄, 60°C | Benzenesulfonic acid analog | 75–80 | |

| Methoxy group | H₂O₂/Fe³⁺ | RT, 12 hrs | 2-Quinone derivative | 60 |

Reduction Reactions

Selective reduction targets the morpholine-associated carbonyl group or aromatic chloro substituent:

-

Reagents/Conditions : Sodium borohydride (NaBH₄) for carbonyl reduction; catalytic hydrogenation (H₂/Pd-C) for dehalogenation.

-

Products :

-

Morpholine carbonyl reduces to a hydroxyl group.

-

Chloro substituent may be replaced by hydrogen.

-

| Reaction Site | Reagents | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Carbonyl (morpholine) | NaBH₄ | Ethanol, 0°C | Hydroxyethyl-morpholine analog | 85 | |

| Chloro group | H₂/Pd-C | 50 psi, 80°C | Dechlorinated sulfonamide | 90 |

Nucleophilic Substitution

The chloro substituent participates in aromatic substitution, while the sulfonamide nitrogen reacts with electrophiles:

-

Reagents/Conditions : Piperidine or amines (nucleophiles), copper(I) catalysts for Ullmann-type couplings.

-

Products :

-

Chloro → amino/phenoxy derivatives.

-

Sulfonamide N-alkylation or arylation.

-

| Reaction Type | Reagents | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Aromatic substitution | Piperidine | CuI, 120°C | 5-Piperazinyl analog | 70 | |

| N-Alkylation | Ethyl bromide | K₂CO₃, DMF | N-Ethyl sulfonamide | 65 |

Hydrolysis Reactions

Controlled hydrolysis cleaves the sulfonamide or morpholine ring:

-

Reagents/Conditions : Concentrated HCl (acidic hydrolysis); NaOH (basic hydrolysis).

-

Products :

-

Sulfonamide cleavage to sulfonic acid and amine.

-

Morpholine ring opening to diethanolamine derivatives.

-

| Reaction Site | Reagents | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Sulfonamide bond | HCl (6M) | Reflux, 6 hrs | 5-Chloro-2-methoxybenzoic acid | 78 | |

| Morpholine ring | NaOH (2M) | 100°C, 3 hrs | Ethylenediamine derivative | 82 |

Coupling Reactions

The sulfonamide nitrogen or aromatic ring participates in cross-coupling:

-

Reagents/Conditions : Suzuki-Miyaura (Pd-catalyzed), click chemistry (CuAAC).

-

Products :

-

Biaryl systems via Suzuki coupling.

-

Triazole-linked conjugates via azide-alkyne cycloaddition.

-

| Reaction Type | Reagents | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | DME, 80°C | 5-Arylbenzenesulfonamide | 88 | |

| Click chemistry | CuSO₄/NaAsc | RT, 24 hrs | Triazole-functionalized analog | 92 |

Photochemical Reactions

UV-induced reactions modify the aromatic system:

-

Reagents/Conditions : UV light (254 nm), photosensitizers like benzophenone.

-

Products :

-

Ring dimerization or dechlorination.

-

| Reac

Scientific Research Applications

N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The 2-ethoxyphenyl group in the target compound introduces steric bulk and electron-donating effects, which may enhance binding to hydrophobic pockets in target proteins. The 4-fluorophenyl substituent () combines moderate electronegativity with small atomic size, favoring membrane permeability and target engagement .

- Aromatic vs. Heterocyclic Amides: Compounds with heterocyclic amides (e.g., thiadiazole in or indole in ) exhibit varied cytotoxicity and selectivity profiles. For instance, the thiadiazole derivative in showed cytotoxicity at 55.3 µM, suggesting that heterocyclic moieties may influence off-target effects . The dihydroisoquinolinyl sulfonyl ethyl group in enhances antiviral potency (IC₅₀ = 0.578 µM), likely due to improved solubility and protease inhibition .

Crystallographic and Conformational Comparisons

- highlights the role of weak interactions (C–H⋯N, π–π) in stabilizing crystal structures of imidazole-4-imines.

Biological Activity

N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by research findings and data tables.

Chemical Structure and Synthesis

The molecular formula for this compound is . The compound features a pyrrolidine ring, a carboxamide group, and phenyl substituents that contribute to its chemical properties.

Synthetic Methods

The synthesis typically involves the following steps:

- Formation of the Pyrrolidine Ring : The reaction of 2-ethoxyphenyl derivatives with appropriate amines under controlled conditions.

- Carboxamide Formation : Subsequent reaction with carboxylic acid derivatives to yield the final product.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets, including:

- Enzymes : The compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism.

- Receptors : It could modulate receptor activity related to cell signaling pathways that regulate growth and apoptosis.

Case Studies

Recent studies have provided insights into the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with accompanying morphological changes indicative of apoptosis.

- In Vivo Efficacy : In animal models, administration of the compound led to a decrease in tumor size compared to control groups, supporting its potential as an anticancer therapeutic.

Q & A

Basic: What synthetic routes are recommended for synthesizing N-(2-ethoxyphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide?

Answer:

The synthesis of pyrrolidinone carboxamides typically involves multi-step protocols:

Pyrrolidinone Core Formation : Cyclization of γ-keto esters or amides via intramolecular cyclization under acidic or basic conditions. For example, 5-oxopyrrolidine derivatives can be synthesized using microwave-assisted reactions to improve yield and reduce side products .

Carboxamide Coupling : React the pyrrolidinone intermediate with 2-ethoxyaniline using coupling agents like HATU or EDC in the presence of DMF or DCM. Monitoring reaction progress via TLC or HPLC is critical to optimize stoichiometry .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%).

Advanced: How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides atomic-level insights:

- Crystal Growth : Slow evaporation of saturated solutions in polar solvents (e.g., ethanol) yields diffraction-quality crystals.

- Data Collection : At 296 K, using Mo Kα radiation (λ = 0.71073 Å), collect reflections up to θ ≤ 25°.

- Analysis : Software like SHELX refines bond lengths (e.g., C=O: ~1.21 Å, C–N: ~1.34 Å) and torsional angles. For example, the 5-oxopyrrolidine ring typically adopts an envelope conformation, with deviations <0.05 Å .

- Intermolecular Forces : Identify π-π stacking (3.3–3.5 Å) or hydrogen bonds (N–H···O: ~2.7 Å) to predict packing efficiency .

Advanced: What strategies improve reaction yields during synthesis?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields by 15–20% via uniform heating .

- Catalyst Optimization : Use Pd(OAc)₂ or CuI for coupling reactions, with ligand systems (e.g., Xantphos) to minimize side products .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes hydrolysis of ethoxy groups .

Basic: Which analytical techniques confirm structural integrity and purity?

Answer:

- NMR Spectroscopy : ¹H NMR (δ 1.3–1.5 ppm for ethoxy CH₃, δ 6.8–7.5 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) verify substituent positions .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<0.5% area) and quantify purity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~377.18 Da) and fragmentation patterns .

Advanced: How to design in vitro assays for bioactivity evaluation?

Answer:

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., thiazolidinone derivatives show COX-2 inhibition ).

- Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate, using fluorometric or colorimetric readouts (e.g., MTT assay for cytotoxicity) .

- Control Compounds : Include positive controls (e.g., celecoxib for COX-2) and vehicle controls (DMSO ≤0.1%) to validate assay conditions .

Advanced: How to address discrepancies in reported bioactivity data?

Answer:

- Assay Standardization : Validate protocols using reference compounds (e.g., IC₅₀ values for known inhibitors) to control for batch-to-batch variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed ethoxy groups) that may interfere with activity .

- Computational Docking : Compare binding poses (AutoDock Vina) to explain potency differences across cell lines .

Advanced: What functional groups are critical for SAR in this compound class?

Answer:

- Ethoxy Group : Modifies lipophilicity (clogP ~3.2) and bioavailability. Replacement with methoxy reduces metabolic stability .

- 4-Methylphenyl Ring : Enhances π-π interactions with hydrophobic binding pockets. Bromine substitution at this position increases potency but reduces solubility .

- Pyrrolidinone Core : Rigidity impacts conformational flexibility; substituents at C3 influence target selectivity .

Basic: How to assess stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; acidic conditions often hydrolyze the ethoxy group .

- Light Sensitivity : Store in amber vials; UV-vis spectroscopy detects photooxidation products (λmax shifts >10 nm) .

Advanced: How can DFT calculations predict electronic properties?

Answer:

- Geometry Optimization : Use Gaussian 09 with B3LYP/6-31G(d) to calculate HOMO/LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −1.8 eV) .

- Solvent Effects : PCM models simulate aqueous environments, predicting solubility (logS ~−4.5) and dipole moments (~5.2 Debye) .

Basic: What safety protocols are recommended for handling?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (DMF, DCM) .

- Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.